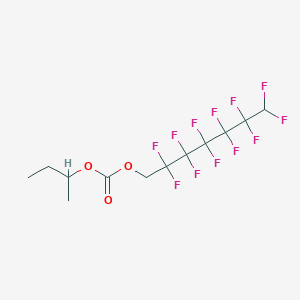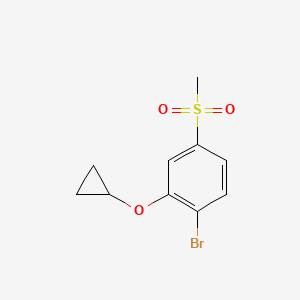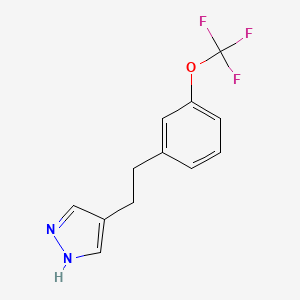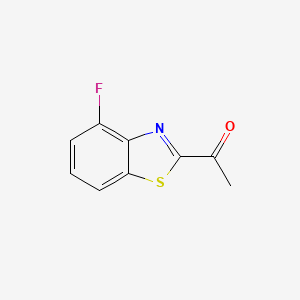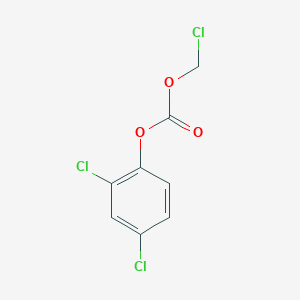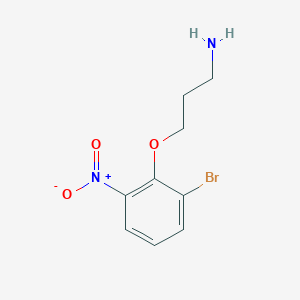
3-(2-Bromo-6-nitrophenoxy)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromo-6-nitrophenoxy)propan-1-amine is an organic compound with the molecular formula C9H11BrN2O3. This compound features a bromine and nitro group attached to a phenoxy ring, which is further connected to a propan-1-amine chain. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-6-nitrophenoxy)propan-1-amine typically involves the following steps:
Nitration: The starting material, 2-bromophenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 2-bromo-6-nitrophenol.
Etherification: The 2-bromo-6-nitrophenol is then reacted with 3-chloropropan-1-amine in the presence of a base such as potassium carbonate to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Bromo-6-nitrophenoxy)propan-1-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.
Major Products
Reduction: 3-(2-Amino-6-nitrophenoxy)propan-1-amine.
Substitution: Products vary depending on the nucleophile used, such as 3-(2-Azido-6-nitrophenoxy)propan-1-amine when sodium azide is used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(2-Bromo-6-nitrophenoxy)propan-1-amine is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities. For example, similar compounds have shown inhibitory effects on certain enzymes and receptors.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They are investigated for their ability to interact with biological targets such as proteins and nucleic acids.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism by which 3-(2-Bromo-6-nitrophenoxy)propan-1-amine exerts its effects depends on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and nitro groups can participate in various interactions, including hydrogen bonding and van der Waals forces, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Bromo-5-nitrophenoxy)propan-1-amine: Similar structure but with the nitro group in a different position.
3-(2-Chloro-6-nitrophenoxy)propan-1-amine: Chlorine instead of bromine.
3-(2-Bromo-6-aminophenoxy)propan-1-amine: Amino group instead of nitro group.
Uniqueness
3-(2-Bromo-6-nitrophenoxy)propan-1-amine is unique due to the specific positioning of the bromine and nitro groups, which can significantly influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted synthesis and research applications.
Eigenschaften
Molekularformel |
C9H11BrN2O3 |
|---|---|
Molekulargewicht |
275.10 g/mol |
IUPAC-Name |
3-(2-bromo-6-nitrophenoxy)propan-1-amine |
InChI |
InChI=1S/C9H11BrN2O3/c10-7-3-1-4-8(12(13)14)9(7)15-6-2-5-11/h1,3-4H,2,5-6,11H2 |
InChI-Schlüssel |
XCOJXQVZHZOQMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Br)OCCCN)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-amino-2-(6-octyl-1H-benzimidazol-2-yl)ethyl] dihydrogen phosphate](/img/structure/B12085613.png)
